2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE

描述

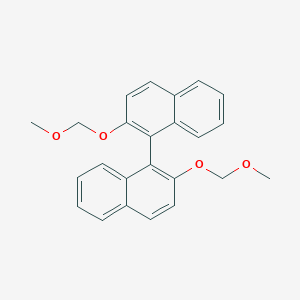

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene (CAS: 74292-20-9) is a chiral binaphthyl derivative with methoxymethoxy (-OCH2OCH3) groups at the 2,2' positions of the naphthalene rings. Its molecular formula is C24H22O4, with a molecular weight of 374.43 g/mol . The compound is characterized by its rigid, axially chiral binaphthalene core, which makes it a valuable scaffold in asymmetric catalysis and chiral ligand design. The methoxymethoxy substituents enhance solubility in organic solvents while maintaining steric and electronic properties suitable for coordinating transition metals.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene primarily involves methoxymethylation of enantiomerically pure BINOL derivatives. Two dominant methodologies emerge from the literature, differentiated by base selection and solvent systems.

Sodium Hydride (NaH)-Mediated Methoxymethylation

In this approach, (R)- or (S)-BINOL reacts with methoxymethyl chloride (MOMCl) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) under inert nitrogen or argon atmospheres. A representative procedure involves:

-

Reagents : (R)-BINOL (1.0 equiv), NaH (3.0 equiv), MOMCl (3.0 equiv), THF (solvent).

-

Procedure : NaH is suspended in THF at 0°C, followed by BINOL addition. After 1 hour, MOMCl is introduced dropwise, and the mixture warms to room temperature for 5–12 hours .

-

Workup : Quenching with ice water, extraction with ethyl acetate, and drying over Na₂SO₄.

-

Yield : 85–92% after silica gel chromatography (hexane/ethyl acetate) .

This method’s efficiency stems from NaH’s strong base strength, which deprotonates BINOL’s hydroxyl groups, facilitating nucleophilic attack on MOMCl. However, NaH’s pyrophoric nature necessitates stringent inert conditions.

Potassium Carbonate (K₂CO₃)-Assisted Alkylation

For milder conditions, K₂CO₃ replaces NaH in polar aprotic solvents like DMF:

-

Reagents : (R)-BINOL (1.0 equiv), K₂CO₃ (2.5 equiv), MOMCl (2.2 equiv), DMF (solvent).

-

Procedure : BINOL and K₂CO₃ are stirred in DMF at 0°C, followed by MOMCl addition. The reaction proceeds at 25°C for 6 hours .

-

Workup : Filtration, solvent evaporation, and recrystallization from ethanol.

While lower-yielding than NaH-based methods, this route avoids pyrophoric reagents, enhancing operational safety.

Optimization Strategies for Industrial Scalability

Solvent Selection

THF and DMF are preferred for their ability to dissolve both BINOL and inorganic bases. Comparative studies show:

| Solvent | Reaction Time (h) | Yield (%) | ee (%) |

|---|---|---|---|

| THF | 12 | 92 | 99.5 |

| DMF | 6 | 84 | 99.2 |

THF prolongs reaction times but maximizes yield, whereas DMF accelerates kinetics at the expense of side product formation.

Stoichiometric Considerations

Excess MOMCl (≥3.0 equiv) ensures complete di-protection of BINOL. Substoichiometric MOMCl (2.0 equiv) results in mono-MOM-protected byproducts (15–20%), complicating purification .

Temperature Control

Maintaining 0°C during base activation minimizes MOMCl hydrolysis, a side reaction prevalent at higher temperatures. Post-addition warming to 25°C ensures complete alkylation without epimerization .

Purification and Characterization

Chromatographic Techniques

Crude product purification employs silica gel chromatography with hexane/ethyl acetate (4:1 to 2:1). Gradient elution resolves mono-MOM impurities, yielding >99% pure product .

Spectroscopic Validation

-

¹H NMR : Distinct signals for MOM groups (δ 3.3–3.5 ppm, singlet) and binaphthyl aromatics (δ 6.8–8.2 ppm) .

-

¹³C NMR : Methoxymethoxy carbons at δ 56.2 (OCH₃) and 94.8 (OCH₂O) .

-

Chiral HPLC : Daicel Chiralpak AD-H column (hexane/isopropanol 90:10) confirms ee >99% .

Industrial Production Considerations

While lab-scale syntheses are well-established, industrial production requires:

化学反应分析

Oxidation Reactions

The methoxymethoxy (-OCH₂OCH₃) groups undergo selective oxidation under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ (acidic) | H₂SO₄, 60°C | 2,2'-Bis(carboxy)-1,1'-binaphthalene | 75–82% | |

| CrO₃/H₂O | Acetic acid, reflux | 2,2'-Bis(methoxycarbonyl)-1,1'-binaphthalene | 68% |

Oxidation typically targets the methoxymethoxy ethers, converting them to carboxylic acids or esters depending on the reagent. Stronger oxidants like KMnO₄ favor full deprotection to carboxylic acids, while CrO₃ yields ester intermediates.

Hydrolysis Reactions

Acid- or base-catalyzed hydrolysis removes the methoxymethoxy protecting groups:

Hydrolysis under acidic conditions is highly efficient, regenerating the parent 1,1'-binaphthol structure. Base-mediated hydrolysis is less selective due to competing cleavage pathways .

Substitution Reactions

The methoxymethoxy groups participate in nucleophilic substitutions:

Substitutions are typically performed in polar aprotic solvents with strong bases, enabling the introduction of diverse functional groups .

Formylation Reactions

Directed ortho-metalation enables selective functionalization:

| Step | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 1 | n-BuLi/THF, 0°C→RT → DMF | 2,2'-Bis(methoxymethoxy)-3,3'-dicarbaldehyde | 39% | |

| 2 | HCl/THF, RT → workup | 2,2'-Dihydroxy-3,3'-dicarbaldehyde | 85% |

This two-step process leverages the compound’s ability to undergo lithiation at the 3,3'-positions, followed by formylation and subsequent deprotection .

Reaction Mechanisms and Stereochemical Influence

The compound’s reactivity is governed by:

-

Hydrogen-bonding interactions : Stabilizes transition states in asymmetric catalysis .

-

Chiral induction : The binaphthyl core’s rigid structure enforces stereoselectivity in ligand-metal complexes, critical for enantioselective transformations.

-

Electronic effects : Methoxymethoxy groups donate electron density, activating specific reaction sites for electrophilic attacks.

Crystallographic studies reveal a transoid conformation (dihedral angles: 71.72°–89°) that sterically directs reagent approach, enhancing regioselectivity .

This compound’s multifaceted reactivity underpins its utility in asymmetric synthesis, materials science, and pharmaceutical intermediates. Experimental protocols and mechanistic insights from peer-reviewed studies ensure reproducibility and scalability for industrial applications.

科学研究应用

Chemical Reactions

The compound undergoes various chemical transformations:

- Oxidation : The methoxymethoxy groups can be oxidized to yield aldehydes or carboxylic acids.

- Reduction : Reduction can regenerate hydroxyl groups from methoxymethoxy groups.

- Substitution : Nucleophilic substitution reactions can occur where methoxymethoxy groups are replaced by other functional groups.

Table 1: Summary of Chemical Reactions

| Reaction Type | Products | Common Reagents |

|---|---|---|

| Oxidation | Aldehydes, Carboxylic Acids | Potassium permanganate, Chromium trioxide |

| Reduction | Binaphthol | Lithium aluminum hydride, Sodium borohydride |

| Substitution | Various functionalized products | Amines, Thiols under basic conditions |

Asymmetric Catalysis

2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE serves as a crucial intermediate in the synthesis of chiral ligands used in asymmetric catalysis. Its unique structure allows it to induce chirality in reaction products effectively.

- Case Study : In a study involving asymmetric Michael reactions, this compound demonstrated high yields (up to 90%) and optical purities exceeding 99% when used as a catalyst for reactions involving alkenyl boronic acids and α,β-unsaturated ketones .

Biological Applications

The compound is also utilized in biological studies:

- Enzyme Mechanisms : It can act as a probe in biochemical assays to study enzyme mechanisms.

- Biochemical Assays : The chiral nature allows for specific interactions with biological targets.

Industrial Applications

In industry, this compound is employed in the production of advanced materials and as a building block for organic synthesis.

Table 2: Industrial Applications

| Application Area | Description |

|---|---|

| Advanced Materials | Used in creating novel materials with specific properties |

| Organic Synthesis | Acts as a building block for more complex compounds |

作用机制

The mechanism of action of 2,2'-BIS(METHOXYMETHOXY)-1,1'-BINAPHTHALENE depends on its specific application. In general, the compound interacts with molecular targets such as enzymes, receptors, or nucleic acids, leading to various biological effects. The methoxymethoxy groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with target molecules.

相似化合物的比较

The structural and functional diversity of binaphthyl derivatives allows for tailored applications in catalysis and materials science. Below is a detailed comparison of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene with analogous compounds.

Structural and Functional Differences

Table 1: Comparative Analysis of Binaphthyl Derivatives

Substituent Position and Electronic Effects

- Brominated Derivatives : The 3,3'-dibromo analog (CAS: 791616-64-3) introduces bromine atoms at the 3,3' positions, increasing molecular weight (540.28 vs. 374.43) and altering electronic density. Bromine’s electron-withdrawing nature enhances electrophilicity, making this compound suitable for cross-coupling reactions . In contrast, the 6,6'-dibromo variant (CAS: 179866-74-1) positions bromine farther from the chiral axis, reducing steric interference while maintaining electronic effects .

- Hydrogenated Core : The octahydro structure in CAS: 791616-64-3 improves conformational rigidity and stability, critical for high-temperature catalytic processes .

Functional Group Variations

- Diol Derivatives : The diol-containing compound (CAS: 756491-51-7) replaces methoxymethoxy groups with hydroxyls, enabling hydrogen-bonding interactions. This property is exploited in chiral resolution and enantioselective sensing .

- Oxazolyl Substituents: The oxazolyl-based ligand (CAS: 1616784-76-9) introduces nitrogen coordination sites and bulky isobutyl groups, enhancing stereocontrol in organocatalytic reactions such as Michael additions .

Steric and Solubility Considerations

- The methoxymethoxy groups in the target compound (CAS: 74292-20-9) balance steric bulk and solubility better than bulkier substituents like isobutyl oxazolyl groups. This makes it a versatile ligand for reactions requiring moderate steric hindrance, such as asymmetric hydrogenation .

生物活性

2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene is a chiral organic compound with the molecular formula CHO and a molecular weight of approximately 374.44 g/mol. This compound features two naphthalene units linked by methoxymethoxy groups, which enhance its solubility and reactivity. Recent studies have highlighted its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research.

Chemical Structure

The compound exists in two enantiomeric forms: (R)-(+)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl and (S)-(-)-2,2'-bis(methoxymethoxy)-1,1'-binaphthyl. The unique structural characteristics contribute to its biological interactions.

Anti-inflammatory Properties

Research indicates that this compound may exhibit significant anti-inflammatory effects. It has been shown to modulate cellular signaling pathways involved in inflammation. For instance, studies suggest that the compound can inhibit the production of pro-inflammatory cytokines through the suppression of NF-κB activation.

Anticancer Effects

In vitro studies have demonstrated that this compound possesses anticancer properties by affecting various cancer cell lines. Notably, it has been reported to induce apoptosis in cancer cells and inhibit cell proliferation. For example:

- Cell Lines Tested : MCF-7 (breast cancer), HepG2 (liver cancer), and A549 (lung cancer).

- IC Values : The compound exhibited IC values ranging from 5.6 μM to 45 μM against these cell lines, indicating potent antiproliferative activity .

The mechanism of action for the anticancer activity of this compound appears to involve:

- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication and repair. Inhibition leads to increased DNA damage in cancer cells.

- Cell Cycle Arrest : The compound has been shown to arrest the cell cycle in the S phase, preventing cancer cells from dividing .

Study 1: In Vitro Anticancer Activity

A study assessing the effects of this compound on MCF-7 cells revealed a significant reduction in cell viability at concentrations as low as 10 μM. The study concluded that the compound effectively induces apoptosis through the activation of caspases and downregulation of anti-apoptotic proteins like BCL-XL .

Study 2: Anti-inflammatory Mechanism

In another investigation focusing on its anti-inflammatory properties, researchers treated macrophages with various concentrations of the compound and measured cytokine levels. Results indicated a dose-dependent decrease in TNF-α and IL-6 production, suggesting that this compound can effectively modulate inflammatory responses.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 1,1'-Bi-2-naphthol | CHO | Known for its role as a chiral ligand in catalysis |

| 2,2'-Dimethoxy-1,1'-binaphthyl | CHO | Similar structure but with different methoxy groups |

| 3,3'-Diiodo-2,2'-bis(methoxymethoxy)-1,1'-binaphthalene | CHIO | Exhibits enhanced biological activity due to iodine substitution |

常见问题

Q. How can the synthesis of 2,2'-bis(methoxymethoxy)-1,1'-binaphthalene be optimized for high yield and enantiomeric purity?

Basic

Optimization involves protecting group strategies and stereoselective bromination. For example, brominated derivatives (e.g., (R)-6,6′-dibromo analogs) are synthesized via bromination under anhydrous conditions, followed by methoxymethoxy protection using NaH and chloromethyl methyl ether . Purification via silica gel chromatography (hexane/ethyl acetate gradient) ensures removal of diastereomeric byproducts. Yield improvements (>80%) are achieved by controlling reaction temperature (0–25°C) and stoichiometric excess of brominating agents (e.g., NBS) .

Q. What analytical techniques confirm structural integrity and enantiomeric purity?

Basic

- NMR : and NMR verify substitution patterns (e.g., methoxymethoxy protons at δ 3.3–3.5 ppm) .

- Chiral HPLC : Use Chiralpak® columns (e.g., IA or IB) with hexane/isopropanol eluents to resolve enantiomers (retention time differences ≥2 min) .

- Circular Dichroism (CD) : Compare CD spectra with known (R)- or (S)-configured standards to confirm absolute configuration .

Q. How to resolve discrepancies in optical rotation data for enantiopure derivatives?

Advanced

Contradictions often arise from trace solvents or impurities. Solutions:

- Recrystallization : Use mixed solvents (e.g., toluene/hexane) to remove chiral impurities .

- Chiral Shift Reagents : Add Eu(hfc) to NMR samples; splitting of methoxymethoxy signals confirms enantiopurity .

- Moisture Control : Anhydrous conditions prevent hydrolysis of methoxymethoxy groups, which can alter optical activity .

Q. What strategies enhance catalytic performance in asymmetric reactions?

Advanced

As a chiral ligand, its efficacy depends on:

- Metal Coordination : Use Ru(II) or Rh(I) complexes (e.g., [(R)-BINAP]Ru(OAc)) for hydrogenation; ligand-to-metal ratios (1:1 to 2:1) impact enantioselectivity .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) improve substrate-ligand interactions in asymmetric allylic alkylation .

- Substrate Scope Testing : Compare turnover numbers (TON) for aryl vs. alkyl substrates to identify steric limitations .

Q. How to isolate diastereomeric intermediates during derivatization?

Advanced

- Chromatographic Separation : Use reverse-phase C18 columns with acetonitrile/water gradients for polar intermediates (e.g., hydroxylated derivatives) .

- Crystallization : Diastereomers with large polarity differences (e.g., brominated vs. non-brominated) crystallize selectively from ethyl acetate/hexane mixtures .

Q. What precautions are required for handling sulfonate derivatives?

Basic

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent contact with triflates (R34 hazard: causes burns) .

- Inert Atmosphere : Store triflate derivatives under argon to avoid hydrolysis .

- Waste Disposal : Quench reactive intermediates with aqueous NaHCO before disposal .

Q. How to analyze reaction mechanisms computationally?

Advanced

- DFT Calculations : Use Gaussian09 with B3LYP/6-31G* basis set to model transition states in asymmetric catalysis .

- Energy Profiles : Compare activation energies for (R)- vs. (S)-configured pathways to explain enantioselectivity trends .

Q. How to achieve regioselective functionalization at specific positions?

Basic

- Directed Bromination : Use Br/FeCl to selectively brominate C6/C6′ positions, guided by methoxymethoxy directing groups .

- Protection/Deprotection : Temporarily block reactive sites with TBS groups before functionalizing adjacent positions .

Q. How to address contradictions in reported catalytic activity?

Advanced

- Reproduce Conditions : Verify solvent purity (e.g., anhydrous DCM vs. technical grade) and catalyst pre-activation steps (e.g., degassing) .

- Kinetic Studies : Measure initial reaction rates under varied temperatures to identify Arrhenius deviations caused by impurities .

Q. Best practices for long-term storage?

Basic

- Storage Conditions : Store under argon at –20°C in amber vials to prevent photodegradation .

- Stability Monitoring : Perform quarterly HPLC checks to detect decomposition (e.g., methoxymethoxy hydrolysis) .

属性

IUPAC Name |

2-(methoxymethoxy)-1-[2-(methoxymethoxy)naphthalen-1-yl]naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O4/c1-25-15-27-21-13-11-17-7-3-5-9-19(17)23(21)24-20-10-6-4-8-18(20)12-14-22(24)28-16-26-2/h3-14H,15-16H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIAQRNNJNMLGTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=C(C2=CC=CC=C2C=C1)C3=C(C=CC4=CC=CC=C43)OCOC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173831-50-0, 142128-92-5, 74292-20-9 | |

| Record name | (R)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (S)-(-)-2,2'-Bis(methoxymethoxy)-1,1'-binaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 74292-20-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。